

Resencatinib administration routes

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Compound Focus: Resencatinib

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Introduction to Dasatinib

Dasatinib is an orally administered multikinase inhibitor that targets BCR-ABL and the SRC family of kinases. It is approved for the treatment of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL) in adults and pediatric patients one year of age and older [1]. It functions by blocking the abnormal protein that signals cancer cells to multiply, thereby helping to stop the spread of cancer cells [2].

Clinical Application & Dosing Protocols

Adult Dosage Guidelines Dasatinib is available in multiple tablet strengths (20 mg, 50 mg, 70 mg, 80 mg, 100 mg, and 140 mg) and should be swallowed whole, not crushed, cut, or chewed [3] [4]. The standard dosing regimens based on indication are summarized below.

Table 1: Recommended Dosage of Dasatinib in Adult Patients

Indication	Recommended Starting Dosage
Newly diagnosed Ph+ CML in chronic phase	100 mg once daily [3] [4]

Indication	Recommended Starting Dosage
Accelerated phase CML, myeloid or lymphoid blast phase CML, or Ph+ ALL	140 mg once daily [3] [4]

Pediatric Dosage Guidelines For pediatric patients, dosing is based on body weight and administered once daily [3] [4]. Dose escalation may be considered for pediatric patients with CML who do not achieve a desired response.

Table 2: Recommended Dosage of Dasatinib in Pediatric Patients

Body Weight	Recommended Starting Dosage
10 kg to less than 20 kg	40 mg once daily [3] [4]
20 kg to less than 30 kg	60 mg once daily [3] [4]
30 kg to less than 45 kg	70 mg once daily [3] [4]
At least 45 kg	100 mg once daily [3] [4]

Dose Modification and Escalation

- **Dose Escalation:** For adult patients with CML or Ph+ ALL who do not achieve a hematologic or cytogenetic response at the recommended starting dosage, consider dose escalation to 140 mg once daily (for chronic phase CML) or 180 mg once daily (for advanced phase CML and Ph+ ALL) [3] [4]. For pediatric patients with CML, the dose may be escalated to 120 mg once daily [3] [4].
- **Dose Adjustment for Toxicity:** Treatment may be interrupted or the dose reduced based on individual tolerance and the severity of the adverse reaction [2].

Management of Drug-Drug Interactions (DDIs)

Dasatinib has a high risk for clinically significant drug-drug interactions due to its pharmacokinetic properties. It is a sensitive **cytochrome P450 (CYP) 3A4 substrate** and has **pH-dependent solubility** [5]. The following protocols are recommended for managing interactions.

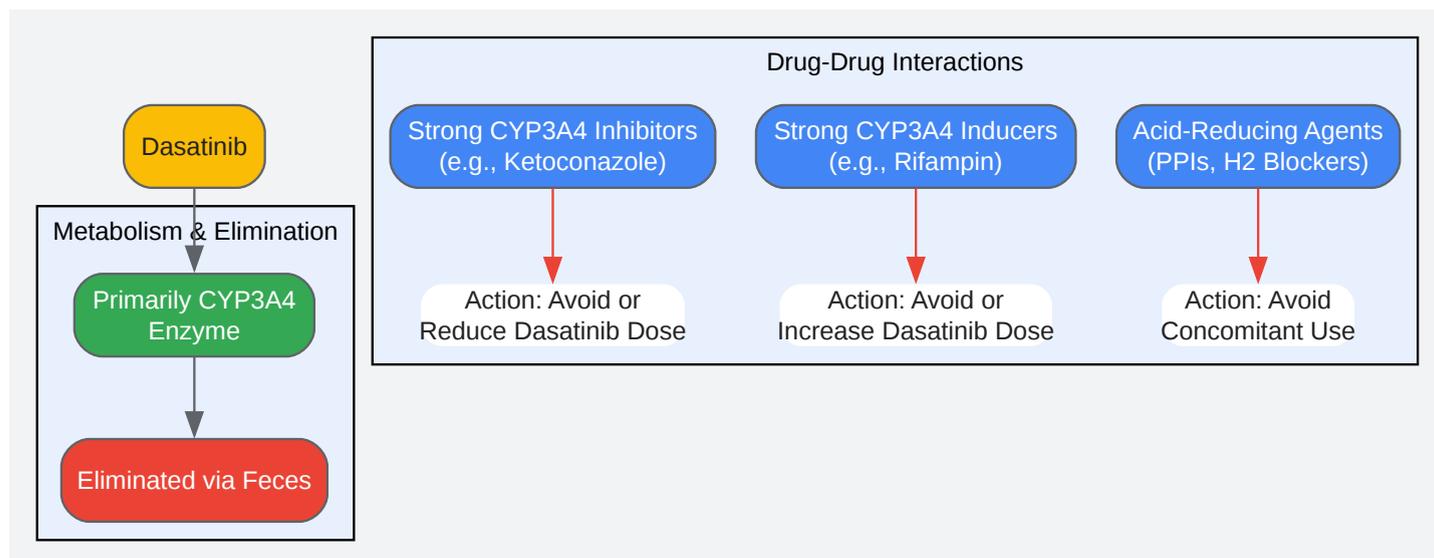
Interactions with CYP3A4 Modulators

- **Strong CYP3A4 Inhibitors:** Coadministration with drugs like ketoconazole or clarithromycin can significantly increase dasatinib exposure. Avoid concurrent use if possible. If combination is unavoidable, consider a dasatinib dose reduction (e.g., to 20 mg daily for patients on a 100 mg daily regimen) [3] [4]. A physiologically-based pharmacokinetic (PBPK) modeling study suggests dose reductions of 50%–80% may be necessary with strong inhibitors [5].
- **Strong CYP3A4 Inducers:** Coadministration with drugs like rifampin or St. John's wort can significantly decrease dasatinib plasma concentrations. Avoid concurrent use. If combination is unavoidable, consider increasing the dasatinib dose, with careful monitoring for toxicity [3] [5] [4].

Interactions with Gastric pH Modulators

- **Proton Pump Inhibitors (PPIs) & H2 Receptor Antagonists:** Drugs that increase gastric pH (e.g., omeprazole, famotidine) can reduce dasatinib solubility and absorption. **Avoid concomitant use** [3] [4] [2].
- **Antacids:** Antacids may also reduce dasatinib absorption. If use is necessary, administer the antacid at least 2 hours before or 2 hours after dasatinib [4] [2].

The following diagram illustrates the primary pathways of dasatinib metabolism and key drug interaction mechanisms.



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Safety & Monitoring Protocols

Dasatinib therapy requires vigilant monitoring due to the risk of serious adverse effects.

Key Warnings and Precautions

- **Myelosuppression:** Severe thrombocytopenia, neutropenia, and anemia can occur. Monitor complete blood counts (CBC) regularly (e.g., weekly for the first 2 months, then monthly) [3] [4].
- **Fluid Retention:** Pleural effusion and other fluid retention events can be severe. Manage with diuretics and/or dose interruption/reduction [3] [4].
- **Pulmonary Arterial Hypertension (PAH):** Dasatinib may increase the risk of PAH, which may be reversible upon discontinuation. Evaluate patients for signs of cardiopulmonary disease; discontinue dasatinib if PAH is confirmed [3] [4].
- **QT Prolongation:** Use with caution in patients at risk. Monitor electrolytes and ECGs [3] [4].
- **Hepatotoxicity:** Assess liver function before initiation and monthly thereafter, or as clinically indicated [3] [4].
- **Embryo-Fetal Toxicity:** Can cause fetal harm. Advise patients of reproductive potential to use effective contraception [3] [4].

Common Adverse Reactions

- **In Adults (≥15%):** Myelosuppression, fluid retention, diarrhea, headache, skin rash, hemorrhage, dyspnea, fatigue, nausea, musculoskeletal pain [3] [4].
- **In Pediatric Patients (in combination with chemotherapy, ≥30%):** Mucositis, febrile neutropenia, diarrhea, nausea, vomiting, pyrexia, rash, infections [3] [6].

Efficacy Data from Clinical Trials

Newly Diagnosed Chronic Phase CML (DASISION Trial) In the phase 3 DASISION trial (N=519), dasatinib 100 mg once daily demonstrated superior efficacy compared to imatinib 400 mg once daily [7].

- **Confirmed Complete Cytogenetic Response (cCR):** 76.8% (dasatinib) vs. 66.2% (imatinib); P=0.007.
- **Major Molecular Response (MMR):** 52.1% (dasatinib) vs. 33.8% (imatinib); P<0.0001.

Advanced Phase CML and Ph+ ALL In patients with accelerated phase CML receiving dasatinib 140 mg once daily (n=158) [7]:

- **Major Hematologic Response (MaHR):** 66%

- **Complete Cytogenetic Response (cCR): 32%**

Conclusion

Dasatinib is a cornerstone therapy for Ph⁺ leukemias, with well-defined oral administration protocols. Successful clinical application requires strict adherence to dosing guidelines, proactive management of drug-drug interactions (particularly with CYP3A4 modulators and acid-reducing agents), and rigorous safety monitoring for myelosuppression, fluid retention, and cardiopulmonary toxicity. The provided data offers a framework for researchers and clinicians to optimize dasatinib use in both adult and pediatric populations.

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